Cas no 1567025-23-3 (5-CHLORO-2-IODO-3-METHYLBENZENE-1-SULFONYL CHLORIDE)

5-CHLORO-2-IODO-3-METHYLBENZENE-1-SULFONYL CHLORIDE 化学的及び物理的性質
名前と識別子
-
- Benzenesulfonyl chloride, 5-chloro-2-iodo-3-methyl-
- 5-CHLORO-2-IODO-3-METHYLBENZENE-1-SULFONYL CHLORIDE
-
- MDL: MFCD26838493
- インチ: 1S/C7H5Cl2IO2S/c1-4-2-5(8)3-6(7(4)10)13(9,11)12/h2-3H,1H3
- InChIKey: NLFWOFMGTGIZEJ-UHFFFAOYSA-N
- ほほえんだ: C1(S(Cl)(=O)=O)=CC(Cl)=CC(C)=C1I
5-CHLORO-2-IODO-3-METHYLBENZENE-1-SULFONYL CHLORIDE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-285569-5g |
5-CHLORO-2-IODO-3-METHYLBENZENE-1-SULFONYL CHLORIDE |
1567025-23-3 | 5g |
$2369.0 | 2023-09-07 | ||
Enamine | EN300-285569-5.0g |
5-CHLORO-2-IODO-3-METHYLBENZENE-1-SULFONYL CHLORIDE |
1567025-23-3 | 5.0g |
$2369.0 | 2023-03-01 | ||
Enamine | EN300-285569-1g |
5-CHLORO-2-IODO-3-METHYLBENZENE-1-SULFONYL CHLORIDE |
1567025-23-3 | 1g |
$903.0 | 2023-09-07 | ||
Enamine | EN300-285569-1.0g |
5-CHLORO-2-IODO-3-METHYLBENZENE-1-SULFONYL CHLORIDE |
1567025-23-3 | 1.0g |
$903.0 | 2023-03-01 | ||
Enamine | EN300-285569-2.5g |
5-CHLORO-2-IODO-3-METHYLBENZENE-1-SULFONYL CHLORIDE |
1567025-23-3 | 2.5g |
$1871.0 | 2023-09-07 | ||
Enamine | EN300-285569-10g |
5-CHLORO-2-IODO-3-METHYLBENZENE-1-SULFONYL CHLORIDE |
1567025-23-3 | 10g |
$2980.0 | 2023-09-07 | ||
Enamine | EN300-285569-10.0g |
5-CHLORO-2-IODO-3-METHYLBENZENE-1-SULFONYL CHLORIDE |
1567025-23-3 | 10.0g |
$2980.0 | 2023-03-01 |
5-CHLORO-2-IODO-3-METHYLBENZENE-1-SULFONYL CHLORIDE 関連文献
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
5-CHLORO-2-IODO-3-METHYLBENZENE-1-SULFONYL CHLORIDEに関する追加情報
5-CHLORO-2-IODO-3-METHYLBENZENE-1-SULFONYL CHLORIDE (CAS No. 1567025-23-3): An Overview
5-Chloro-2-iodo-3-methylbenzene-1-sulfonyl chloride (CAS No. 1567025-23-3) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis and pharmaceutical research. This compound, characterized by its unique structural features, has found applications in the development of novel drugs and intermediates for various therapeutic purposes. In this article, we will delve into the chemical properties, synthesis methods, and potential applications of 5-chloro-2-iodo-3-methylbenzene-1-sulfonyl chloride, highlighting recent advancements and future prospects.
Chemical Structure and Properties
5-Chloro-2-iodo-3-methylbenzene-1-sulfonyl chloride is a halogenated aromatic compound with a molecular formula of C9H6ClI2S. The presence of a sulfonyl chloride group (-SO2Cl) makes it highly reactive, allowing it to participate in a variety of chemical reactions. The compound's structure includes a chloro substituent at the 5-position, an iodo substituent at the 2-position, and a methyl group at the 3-position on the benzene ring. These functional groups contribute to its unique reactivity and selectivity in synthetic transformations.
The physical properties of 5-chloro-2-iodo-3-methylbenzene-1-sulfonyl chloride include a high melting point and low solubility in water, which are typical characteristics of sulfonyl chlorides. Its reactivity is primarily driven by the electrophilic nature of the sulfonyl chloride group, making it an excellent reagent for sulfonation reactions. The compound is stable under normal laboratory conditions but should be handled with care to avoid exposure to moisture and heat.
Synthesis Methods
The synthesis of 5-chloro-2-iodo-3-methylbenzene-1-sulfonyl chloride can be achieved through several well-established methods in organic chemistry. One common approach involves the sulfonation of the corresponding aryl halide followed by chlorination. For example, starting from 5-chloro-2-iodo-3-methylbenzene, the compound can be sulfonated using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to form the sulfonyl chloride derivative.
An alternative method involves the direct reaction of 5-chloro-2-iodo-3-methylbenzene with thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3). This approach is often preferred due to its simplicity and high yield. The reaction typically proceeds under reflux conditions, and the product can be purified by recrystallization or distillation.
Potential Applications in Pharmaceutical Research
5-Chloro-2-iodo-3-methylbenzene-1-sulfonyl chloride has shown promise as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity and functional group diversity make it a valuable building block for constructing complex molecular architectures. Recent studies have explored its use in the development of new drugs targeting specific biological pathways.
In one notable example, researchers have utilized 5-chloro-2-iodo-3-methylbenzene-1-sulfonyl chloride as a key intermediate in the synthesis of potent inhibitors of protein kinases, which are enzymes involved in cell signaling pathways. These inhibitors have demonstrated significant efficacy in preclinical models of cancer and inflammatory diseases. The ability to fine-tune the structure of these inhibitors through modifications at the sulfonyl chloride position has led to improved pharmacological properties and reduced toxicity profiles.
Beyond its use as a synthetic intermediate, 5-chloro-2-iodo-3-methylbenzene-1-sulfonyl chloride has also been investigated for its potential as a radiolabeling agent in nuclear medicine. The presence of an iodo substituent allows for facile incorporation of radioactive isotopes such as iodine-124 or iodine-131, which can be used for positron emission tomography (PET) imaging or radiotherapy applications. This dual functionality makes it an attractive candidate for developing diagnostic and therapeutic agents.
Safety Considerations and Handling Guidelines
5-chloro-2-iodo-3-methylbenzene-sulfonyl chloride", it is essential to follow standard safety protocols to ensure both personal safety and environmental protection. The compound is highly reactive and can release toxic fumes when exposed to moisture or heat. Therefore, it should be stored in a dry, well ventilated area away from incompatible materials such as strong bases or reducing agents.\n
Laboratory personnel should wear appropriate personal protective equipment (PPE), including gloves, goggles, and lab coats when handling this compound. In case of accidental exposure, immediate first aid measures should be taken, followed by medical attention if necessary.
\nConclusion\n
5-Chloro--2--iodo--3--methylbenzene--1--sulfonyl chloride (CAS No. 1567025--23--3)\nhas emerged as a valuable compound with diverse applications in chemical synthesis and pharmaceutical research. Its unique structural features and reactivity profile make it an attractive candidate for developing novel drugs and intermediates with improved therapeutic properties.\nRecent advancements in synthetic methods and application studies have further highlighted its potential in various fields.\nAs research continues to evolve,\n5-chloro--2--iodo--3--methylbenzene--1--sulfonyl chloride\n(CAS No.\n1567025--\n23-\n-\n3)\nis poised to play an increasingly important role in advancing scientific knowledge and improving human health..
\n1567025-23-3 (5-CHLORO-2-IODO-3-METHYLBENZENE-1-SULFONYL CHLORIDE) 関連製品
- 1429417-94-6(3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine)
- 1513469-13-0((4-methylmorpholin-2-yl)methyl(4-methylpentan-2-yl)amine)
- 81792-84-9(4-Methoxy-2-nitrobenzene-1-sulfonamide)
- 2549009-28-9(2-Cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide)
- 1251650-24-4(N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide)
- 851618-90-1(3-Pyridinecarboxamide, N-[4-(5-methyl-2-furanyl)-2-thiazolyl]-2-(methylthio)-)
- 2763779-76-4(1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride)
- 2757951-20-3(1,4-Oxazepane-6-thiol)
- 1166820-03-6(benzyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate)
- 2649077-63-2(1H-Isoindol-3-amine, 6-bromo-)




